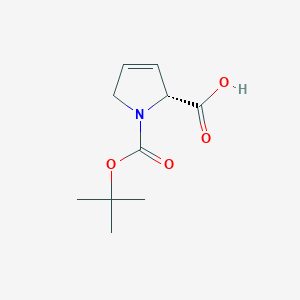

N-Boc-3,4-dehydro-D-proline

Description

Contextual Significance of Proline Analogues in Peptide Chemistry and Medicinal Chemistry

Proline and its derivatives are of paramount importance in the realms of chemical biology and medicinal chemistry. mdpi.com The unique, rigid cyclic structure of proline restricts the conformational flexibility of peptide chains, making it a crucial component in defining the three-dimensional structures of proteins, such as turns and loops. mdpi.comudel.edusigmaaldrich.com This conformational constraint is a valuable tool for designing molecules with specific biological activities. mdpi.comsigmaaldrich.com

Proline analogues, which are synthetic derivatives of proline, are developed to further control the conformation of peptides and proteins. sigmaaldrich.comljmu.ac.uk These analogues can be created by substituting atoms on the proline ring, incorporating heteroatoms, or altering the ring size. sigmaaldrich.com Such modifications can influence the cis/trans isomerization of the peptide bond preceding the proline residue, a key step in protein folding. sigmaaldrich.com By strategically incorporating proline analogues, researchers can fine-tune the biological, pharmaceutical, and physicochemical properties of both naturally occurring and newly designed peptides. sigmaaldrich.com This has led to the inclusion of the D-proline chemotype in over 20 approved or investigational drugs. mdpi.com

The applications of proline analogues are extensive, spanning peptide synthesis, drug discovery, protein engineering, and the development of novel biomaterials. udel.educhemimpex.com They are instrumental in creating peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved stability and oral bioavailability. mdpi.com

N-Boc-3,4-dehydro-D-proline as a Privileged Scaffold and Non-Canonical Amino Acid Building Block

This compound stands out as a particularly valuable proline analogue. Its designation as a "privileged scaffold" stems from its versatile molecular framework that can be used to develop a wide range of biologically active compounds. plos.org The term "privileged scaffold" is used in medicinal chemistry to describe molecular structures that are capable of binding to multiple biological targets, making them excellent starting points for drug discovery. The bispidine scaffold, for example, when conjugated with amino acids, has been identified as a privileged structure for creating antiviral agents. plos.org

As a non-canonical amino acid, this compound is not one of the 20 standard amino acids directly encoded by the genetic code. chemrxiv.orgnih.gov The incorporation of such non-canonical amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced properties. nih.gov These modifications can lead to increased biological activity and improved stability against enzymatic degradation. nih.gov The synthesis of these valuable building blocks is a significant area of research, with various organocatalytic strategies being developed to produce them enantioselectively. rsc.org

The "N-Boc" protecting group (tert-butoxycarbonyl) on the nitrogen atom of the proline ring is crucial for its use in peptide synthesis. This group enhances the compound's stability and solubility, facilitating its incorporation into peptide chains using techniques like Boc solid-phase peptide synthesis (SPPS). chemimpex.comsigmaaldrich.compeptide.com The dehydro-proline structure, with its carbon-carbon double bond within the five-membered ring, introduces a unique conformational rigidity that can significantly influence the biological activity of the resulting peptide. chemimpex.com

Evolution of Research on Unsaturated Proline Derivatives in Organic Synthesis

The study of proline and its derivatives as catalysts in organic reactions has a rich history. organic-chemistry.orgnumberanalytics.com The use of L-proline as an organocatalyst gained significant traction in the early 2000s, building on pioneering work from the 1970s. numberanalytics.comscielo.br Proline's ability to catalyze asymmetric reactions, which produce a specific stereoisomer of a product, is of immense value in organic synthesis. numberanalytics.com

The development of unsaturated proline derivatives, such as 3,4-dehydroproline, has expanded the toolkit of synthetic chemists. organic-chemistry.org Research has focused on developing efficient and stereoselective methods for their synthesis. For instance, methods have been developed for the enantioselective synthesis of 3,4-unsaturated prolines. organic-chemistry.org The synthesis of N-Boc-3,4-dehydro-L-proline methyl ester, a related compound, has been optimized using flow reactor technology, allowing for rapid and scalable production. researchgate.net

The introduction of unsaturation into the proline ring, as seen in this compound, creates a molecule with distinct electronic and conformational properties. This has led to the exploration of these derivatives in various chemical transformations and as building blocks for complex molecules. The synthesis of fluorinated proline derivatives, for example, often starts from commercially available 3,4-dehydroproline. acs.orgresearchgate.net The continuous development of synthetic methodologies for unsaturated proline derivatives underscores their importance and the ongoing evolution of this area of research. organic-chemistry.orgscilit.comcdnsciencepub.com

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIGSRMSSCUMAZ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC=C[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of the N Boc 3,4 Dehydro D Proline Moiety

Reactions at the Unsaturated Pyrroline (B1223166) Ring System

The electron-rich double bond of the N-Boc-3,4-dehydro-D-proline core is susceptible to attack by electrophiles and is amenable to various addition and functionalization reactions. These transformations provide access to a wide array of substituted proline analogs with significant potential in medicinal chemistry and peptide science. chemimpex.com

The C3-C4 double bond is the primary site for stereoselective addition reactions, enabling the synthesis of highly functionalized pyrrolidine (B122466) derivatives. The facial selectivity of these additions is a key aspect, often leading to specific diastereomers.

Epoxidation of the double bond in N-Boc-3,4-dehydroproline derivatives provides access to valuable epoxy-proline intermediates. These epoxides can be subsequently opened by various nucleophiles to yield a range of 3,4-disubstituted proline analogs.

The epoxidation of N-protected 3,4-dehydroproline benzyl (B1604629) esters with reagents like meta-chloroperbenzoic acid (m-CPBA) typically yields a mixture of diastereomeric epoxides. acs.org In these reactions, the trans-epoxide is often isolated as the major isomer after chromatographic separation. acs.org The stereochemistry of the resulting epoxides can be confirmed through detailed NMR analysis and X-ray crystallography. acs.org

Table 1: Epoxidation of N-Protected 3,4-Dehydroproline Derivatives

| Substrate | Reagent | Solvent | Product(s) | Diastereomeric Ratio (cis:trans) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| N-Boc-3,4-dehydroproline benzyl ester | m-CPBA | Dichloromethane (DCM) | N-Boc-3,4-epoxyproline benzyl ester | Mixture, with trans as major isomer | The reaction provides good yields of a separable mixture of cis and trans epoxides. | acs.org |

| N-Cbz-allyl-glycine ester | m-CPBA | Dichloromethane (DCM) | N-Cbz-oxirane derivative | 1:1 | Epoxidation of a related acyclic analog resulted in a non-separable 1:1 mixture of diastereomers. | mdpi.com |

The resulting epoxides are versatile intermediates for further functionalization through ring-opening reactions. The regioselectivity and stereoselectivity of the ring-opening are influenced by the choice of nucleophile and reaction conditions.

Fluoride (B91410) Opening : The reaction of N-Boc-3,4-epoxyproline derivatives with fluoride reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) can be complex. acs.org At elevated temperatures, these reactions may lead to deprotection and aromatization, forming pyrrole (B145914) derivatives, or result in complex mixtures of fluorinated and chlorinated products. acs.org

Amine Opening : Nucleophilic ring-opening with amines, such as allylamine (B125299) under Sharpless conditions [Ti(OiPr)₄], can proceed with complete regioselectivity to afford aminodiol products. irbbarcelona.org

Organocuprate Opening : Gilman reagents (organocuprates) are effective for the regioselective ring-opening of epoxides, providing a reliable method for carbon-carbon bond formation. rsc.org

Hydroboration-oxidation is a classic two-step method to convert an alkene into an alcohol with anti-Markovnikov regioselectivity and syn-stereochemistry. masterorganicchemistry.com In this reaction, a borane (B79455) reagent adds across the double bond, followed by oxidation (typically with hydrogen peroxide and base) to replace the boron atom with a hydroxyl group. masterorganicchemistry.comconicet.gov.ar

While specific examples detailing the oxidative hydroboration of this compound itself are not extensively documented in the reviewed literature, the reaction is a standard synthetic transformation. This approach has been applied to related unsaturated precursors in the synthesis of trans-3-substituted prolines. nih.gov The general mechanism involves the syn-addition of H and BH₂ to the same face of the pyrroline ring, followed by oxidation with retention of stereochemistry. masterorganicchemistry.com This would be expected to produce N-Boc-4-hydroxy-D-proline or N-Boc-3-hydroxy-D-proline derivatives, depending on the regioselectivity of the borane addition. The steric and electronic environment of the this compound ring would dictate the regiochemical outcome.

The direct dihydroxylation of the C3-C4 double bond is a powerful method for synthesizing N-Boc-3,4-dihydroxy-D-proline derivatives. The stereochemical outcome of this reaction is highly dependent on the reagent and reaction conditions used.

Osmium tetroxide (OsO₄) is a common reagent for achieving syn-dihydroxylation. The dihydroxylation of N-Cbz-3,4-dehydroproline has been shown to be highly stereoselective, yielding predominantly the cis-diol where the hydroxyl groups are trans to the C2 carboxylate group. acs.org A similar stereochemical outcome is observed when these conditions are applied to the N-Boc protected analog. acs.org Asymmetric dihydroxylation protocols, such as those developed by Sharpless, can also be employed to favor the formation of specific diastereomeric cis-diols. acs.org

Table 2: Dihydroxylation of N-Protected 3,4-Dehydroproline

| Substrate | Reagent/System | Key Feature | Major Product | Reference |

|---|---|---|---|---|

| N-Cbz-3,4-dehydroproline | OsO₄, NMO | High stereoselectivity | (3R,4S)-dihydroxyproline derivative (cis-diol, trans to C2-substituent) | acs.org |

| N-Boc-3,4-dehydroproline benzyl ester | OsO₄, NMO | High stereoselectivity | (3R,4S)-dihydroxyproline derivative (cis-diol, trans to C2-substituent) | acs.org |

| N-Boc-3,4-dehydroproline benzyl ester | Sharpless Asymmetric Dihydroxylation (AD-mix) | Can promote formation of the alternative cis-diol diastereomer | Varies with AD-mix ligand | acs.org |

The initial products from addition reactions, such as diols and epoxides, serve as crucial intermediates for further functionalization, particularly for the introduction of fluorine atoms.

Fluorinated proline analogs are of significant interest in medicinal chemistry and protein engineering. acs.org The this compound scaffold is an excellent starting point for accessing these molecules, primarily through the functionalization of its dihydroxylated or epoxidized derivatives.

Deoxyfluorination: This strategy involves converting the hydroxyl groups of N-Boc-3,4-dihydroxyproline derivatives into carbon-fluorine bonds. Reagents such as diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride are commonly used for this transformation. acs.orgacs.orgnih.gov The reaction typically proceeds with inversion of configuration at the carbon center.

For instance, treatment of (2S,4R)-N-Boc-4-hydroxy-L-proline derivatives (which can be synthesized from dehydroproline) with morpholinosulfur trifluoride results in the formation of cis-4-fluoro-L-proline, confirming a complete inversion of configuration. acs.orgnih.gov Similarly, starting from the corresponding diols obtained via dihydroxylation of dehydroproline, sequential or direct bis-deoxyfluorination can be achieved to produce 3,4-difluoroproline derivatives. acs.org

Electrophilic Fluorination: This approach involves the reaction of an enolate or enamine derived from a proline precursor with an electrophilic fluorine source (e.g., Selectfluor). While less commonly applied directly to this compound, this strategy is viable for related systems. For example, an electrophilic fluorination approach has been envisaged for the synthesis of fluorinated proline analogs starting from 3,4-dehydroproline. acs.org

Table 3: Fluorination of Hydroxylated Proline Derivatives

| Starting Material | Fluorinating Reagent | Reaction Type | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| (2S,4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester | Morpholinosulfur trifluoride | Deoxyfluorination | Di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (cis-product) | Reaction proceeds with complete inversion of configuration. | acs.orgnih.gov |

| (3R,4S)-3,4-Dihydroxyproline derivative | Nonafluorobutanesulfonyl fluoride (NfF), TBAT | Bis-deoxyfluorination | Boc-protected (3S,4R)-3,4-difluoroproline | Direct, stereoselective bis-deoxyfluorination was achieved. | acs.org |

| (2S,4R)-N-Boc-4-tosyloxy-L-proline tert-butyl ester | TBAF | Nucleophilic Substitution | Elimination to dehydroproline derivatives | Elimination is a major side reaction instead of substitution. | acs.orgnih.gov |

Substitution and Functionalization at C3 and C4 Positions

Synthesis of Hydroxylated Proline Analogues

The introduction of hydroxyl groups onto the proline ring can significantly influence the conformational preferences and biological activity of peptides. The double bond in this compound provides a direct entry to such analogues through various hydroxylation procedures.

One of the most common methods for the dihydroxylation of alkenes, the use of osmium tetroxide (OsO₄), has been successfully applied to dehydroproline derivatives. For instance, the dihydroxylation of N-Cbz-protected 3,4-dehydroproline with OsO₄ is known to be highly stereoselective, yielding the corresponding diol with high efficiency. vulcanchem.com Similar conditions have been applied to N-Boc protected dehydroproline esters, demonstrating the utility of this method for generating 3,4-dihydroxyproline (B1205037) derivatives. vulcanchem.com The reaction typically proceeds to give cis-diols, with the stereochemical outcome influenced by the directing effects of the substituents on the pyrrolidine ring.

An alternative route to hydroxylated prolines involves a two-step process of epoxidation followed by nucleophilic ring-opening. Treatment of this compound derivatives with meta-chloroperoxybenzoic acid (mCPBA) leads to the formation of a mixture of diastereomeric epoxides. acs.org These epoxides can often be separated chromatographically. Subsequent acid-catalyzed hydrolysis of the separated epoxides yields the corresponding trans-diols. acs.org This two-step sequence provides access to a different set of stereoisomers compared to the direct dihydroxylation method. A Novartis patent has described a 14-step synthesis of a fluorinated proline analogue starting from commercially available 3,4-dehydroproline which involves an initial epoxidation step. vulcanchem.comacs.org

The following table summarizes representative methods for the synthesis of hydroxylated proline analogues from this compound derivatives.

| Starting Material | Reagents and Conditions | Product | Key Features |

| This compound ester | 1. OsO₄, NMO | N-Boc-(3R,4S)-dihydroxy-D-proline ester | Stereoselective cis-dihydroxylation |

| This compound ester | 1. mCPBA 2. H₃O⁺ | N-Boc-(3S,4S)-dihydroxy-D-proline ester and N-Boc-(3R,4R)-dihydroxy-D-proline ester | Formation of trans-diols via epoxide intermediates |

Introduction of Alkyl and Other Substituents

The double bond of this compound is an electrophilic Michael acceptor, making it susceptible to conjugate addition reactions. libretexts.orglibretexts.org This reactivity allows for the introduction of a wide range of alkyl and other carbon-based substituents at the β-position (C4) of the proline ring.

Organocuprates, also known as Gilman reagents, are soft nucleophiles that are particularly effective for 1,4-conjugate addition to α,β-unsaturated carbonyl systems. rsc.orgjoechem.io The addition of dialkylcuprates to dehydroproline derivatives has been shown to proceed with high diastereoselectivity, providing a reliable method for the synthesis of 3-substituted prolines. nih.gov While much of the work has been demonstrated on related systems like 2,3-dehydroprolinates, the principle is applicable to the 3,4-dehydroproline scaffold. For example, the copper-catalyzed 1,4-addition of Grignard reagents to N-protected 2,3-dehydroproline esters has been developed as a practical route to trans-3-substituted proline derivatives. researchgate.net

Radical additions also provide a pathway for the introduction of alkyl groups. The Giese reaction, which involves the addition of a carbon-centered radical to an electron-deficient alkene, has been applied to dehydroamino acid derivatives. researchgate.net This method is tolerant of various functional groups and can be initiated under mild conditions, often photochemically.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck-Matsuda reaction, can be used to introduce aryl substituents. This reaction has been demonstrated on N-Boc protected pyrrolines, where arenediazonium salts are used as the arylating agents in the presence of a palladium catalyst. scielo.br This offers a direct method for the synthesis of arylated proline analogues.

Below is a table summarizing methods for introducing substituents onto the dehydroproline core.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| Conjugate Addition | R₂CuLi (Gilman reagent), THF | 4-Alkyl-N-Boc-D-proline derivative | Efficient for introducing alkyl groups at C4 |

| Conjugate Addition | Grignard reagent, Cu(I) catalyst | 3-Alkyl-proline derivative (on 2,3-dehydroproline) | Good trans-selectivity |

| Heck-Matsuda Reaction | ArN₂BF₄, Pd(OAc)₂, CH₃CN/H₂O | 4-Aryl-N-Boc-D-proline derivative | Introduction of aryl groups |

Derivatization for Expanded Chemical Diversity

Beyond simple functionalization of the double bond, this compound serves as a valuable starting material for constructing more complex and conformationally constrained proline analogues. These derivatizations can lead to novel scaffolds with unique three-dimensional shapes for applications in drug discovery and materials science.

Synthesis of β-Substituted Proline Analogues

The synthesis of β-substituted (3-substituted) proline analogues often utilizes the reactivity of precursors derived from dehydroproline. One common strategy involves the use of 4-oxoproline derivatives, which can be prepared from 3,4-dehydroproline. The regioselective alkylation of the enolate of a 4-oxoproline derivative allows for the introduction of substituents at the C3 position. nih.govmdpi.com

A more direct approach is the conjugate addition of nucleophiles to 2,3-didehydroproline derivatives, which are isomers of the 3,4-dehydroproline system. Mothes and coworkers demonstrated the 1,4-addition of organometallic reagents, including Grignard reagents, to an N-protected 2,3-didehydroprolinate. nih.gov This reaction proceeded with high diastereoselectivity, affording exclusively the trans-3-substituted proline products. nih.gov Similarly, rhodium-catalyzed 1,4-additions of phenyltrifluoroborate have been investigated. nih.gov

Michael addition reactions are also widely employed for the synthesis of β-substituted prolines. For instance, the diastereoselective conjugate addition of lithium cyanomethylide (LiCH₂CN) to an α,β-unsaturated lactam derived from (S)-pyroglutamic acid has been reported as a route to optically pure trans-3-substituted prolines. nih.govmdpi.com These examples, while not all starting directly from this compound, illustrate the established reactivity patterns of dehydroproline systems that enable the synthesis of β-substituted analogues.

The following table outlines representative strategies for accessing β-substituted proline analogues.

| Synthetic Strategy | Key Intermediate | Reagents | Product |

| Alkylation of Ketone | 4-Oxoproline derivative | Base (e.g., LDA), Alkyl halide | 3-Alkyl-4-oxo-proline derivative |

| Conjugate Addition | N-Protected 2,3-didehydroprolinate | R-MgX, CuI catalyst | trans-3-Alkyl-proline derivative |

| Conjugate Addition | α,β-Unsaturated lactam | LiCH₂CN | trans-3-(Cyanomethyl)-pyrrolidine derivative |

Formation of Fused Ring Systems and Bicyclic Analogues

The double bond in this compound is a key structural feature for the construction of fused and bicyclic systems through cycloaddition reactions. These reactions lead to conformationally rigid structures that are of great interest in peptidomimetic design.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. lumenlearning.comsigmaaldrich.comorganic-chemistry.orglibretexts.org While dehydroproline itself is a dienophile, related systems can be elaborated to participate in these reactions. For example, a diene-containing α-trifluoromethylated proline derivative has been shown to undergo a Diels-Alder reaction followed by aromatization to generate an isoindoline (B1297411) scaffold. csic.es

More commonly, 1,3-dipolar cycloadditions are employed with dehydroproline derivatives acting as the dipolarophile to form five-membered heterocyclic rings fused to the proline core. organic-chemistry.orgnumberanalytics.com For example, the reaction of N-Boc-3,4-dehydro-L-proline methyl ester with nitrile oxides, generated in situ, leads to the formation of bicyclic isoxazoline-fused proline analogues. researchgate.net This reaction has been shown to be efficient, particularly when carried out using flow chemistry technology. researchgate.net Azomethine ylides can also react with dehydroamino acid derivatives in a [3+2] cycloaddition manner to produce highly functionalized proline derivatives. thieme-connect.com The azide (B81097) group in derivatives like (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline can also participate in Huisgen 1,3-dipolar cycloadditions with alkynes to form triazole-fused systems. vulcanchem.com

Intramolecular Heck reactions have also been utilized to construct bicyclic systems. mdpi.comnih.gov For instance, appropriately substituted dehydroproline precursors can undergo palladium-catalyzed intramolecular cyclization to form fused ring systems, such as those found in the lamellarin family of natural products. mdpi.com

A summary of cycloaddition strategies for synthesizing fused and bicyclic proline analogues is provided in the table below.

| Reaction Type | Reactants | Product |

| 1,3-Dipolar Cycloaddition | This compound ester, Nitrile oxide | Isoxazoline-fused proline analogue |

| 1,3-Dipolar Cycloaddition | This compound ester, Azomethine ylide | Fused polycyclic proline analogue |

| Intramolecular Heck Reaction | Suitably functionalized dehydroproline precursor | Fused isoquinoline-proline system |

| Huisgen 1,3-Dipolar Cycloaddition | 4-Azido-N-Boc-D-proline derivative, Alkyne | Triazole-fused proline analogue |

N Boc 3,4 Dehydro D Proline As a Chiral Building Block in Advanced Molecular Construction

Application in Peptide and Peptidomimetic Synthesis

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and solubility, making it highly suitable for standard solid-phase peptide synthesis (SPPS) protocols. chemimpex.comsigmaaldrich.com This allows for its precise incorporation into peptide sequences to create novel therapeutic agents and biochemical tools.

Incorporation into Linear and Cyclic Peptides

N-Boc-3,4-dehydro-D-proline is utilized as a key structural component in the synthesis of both linear and cyclic peptides. chemimpex.com The process typically involves standard SPPS, where the dehydroproline residue is coupled to a growing peptide chain on a solid support. sigmaaldrich.com The conversion of linear peptides into cyclic structures is a widely used strategy in drug design to enhance metabolic stability, receptor affinity, and bioavailability. nih.gov The unique conformational constraints of the dehydroproline residue can facilitate the desired cyclization by pre-organizing the linear precursor into a conformation that is favorable for ring closure.

Strategies for Modulating Binding Affinities and Selectivities in Peptide-Based Drugs

The ability of this compound to enforce a specific conformation is a powerful tool for optimizing the pharmacological properties of peptide-based drugs. By incorporating this residue, medicinal chemists can design peptides that adopt the ideal "bioactive conformation" required for high-affinity binding to a specific biological target. chemimpex.com This conformational rigidity can lead to a significant improvement in binding affinity and selectivity. chemimpex.com A more constrained peptide is less likely to adopt conformations that bind to off-target receptors, thereby reducing potential side effects and enhancing therapeutic efficacy.

| Property | Effect of Dehydroproline Incorporation | Underlying Mechanism | Reference |

|---|---|---|---|

| Conformation | Increased rigidity; induction of specific secondary structures (e.g., β-turns). | The C=C double bond flattens and constrains the pyrrolidine (B122466) ring, reducing backbone flexibility. | chemimpex.combeilstein-journals.orgnih.gov |

| Binding Affinity | Often increased. | Stabilization of the "bioactive conformation" that fits optimally into the target's binding site. | chemimpex.com |

| Receptor Selectivity | Can be improved. | Reduced conformational flexibility minimizes binding to off-target receptors. | chemimpex.com |

| Metabolic Stability | Generally enhanced, especially in cyclic peptides. | Constrained or cyclic structures are often more resistant to proteolytic degradation. | nih.gov |

Mitigation of Side Reactions in Peptide Synthesis with Dehydroproline

The unique structural and electronic properties of dehydroproline can also be leveraged to minimize common side reactions that plague solid-phase peptide synthesis, thereby improving the purity and yield of the final product.

Diketopiperazine (DKP) formation is a well-known side reaction in SPPS, particularly when synthesizing peptides with proline as one of the first two amino acids at the C-terminus. digitellinc.compeptide.com This intramolecular cyclization occurs after the N-terminal protecting group of the second amino acid is removed, leading to the cleavage of the dipeptide from the resin as a cyclic DKP. google.com This truncates the peptide chain and complicates purification. While various strategies exist to suppress DKP formation, such as using sterically hindered resins or specialized coupling protocols, the incorporation of proline analogues is also an area of investigation. peptide.comrsc.org The altered geometry and electronic nature of the dehydroproline ring compared to proline can influence the kinetics of the intramolecular cyclization, potentially disfavoring the reaction pathway that leads to DKP formation.

Epimerization, the loss of stereochemical integrity at the α-carbon of an amino acid, is another critical side reaction during peptide synthesis. nih.gov It can occur during the carboxyl group activation step, especially under basic conditions, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired product. nih.govu-tokyo.ac.jp The risk of epimerization is a significant concern, as even a small amount of the incorrect diastereomer can drastically alter or eliminate the biological activity of the peptide. nih.gov Amino acids with rigid side chains or constrained ring structures, such as dehydroproline, are inherently less prone to epimerization at their own α-carbon. The conformational rigidity imposed by the dehydroproline residue can also help stabilize the local peptide backbone, which may contribute to reducing the rate of epimerization in adjacent amino acid residues during coupling.

| Side Reaction | Description | Common Mitigation Methods | Potential Role of Dehydroproline | Reference |

|---|---|---|---|---|

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a resin-bound dipeptide, causing chain termination. Most common with Proline in the second position. | Use of 2-chlorotrityl chloride resin, specialized deprotection/coupling protocols, dipeptide building blocks. | Altered ring geometry may disfavor the cyclization reaction. | digitellinc.compeptide.comgoogle.com |

| Epimerization / Racemization | Loss of chirality at the α-carbon during amino acid activation and coupling. | Use of additive reagents (e.g., HOBt, Oxyma), low-racemization coupling reagents, careful control of base. | The rigid ring structure is inherently resistant to epimerization and may stabilize adjacent residues. | nih.govbachem.com |

Role in Natural Product and Bioactive Molecule Synthesis

This compound's utility extends across various domains of synthetic chemistry, from the creation of intricate natural product scaffolds to the rational design of targeted enzyme inhibitors and the modulation of protein structures.

The synthesis of natural products often requires the precise assembly of chiral centers and rigid structural motifs. Proline analogs are particularly attractive in this regard, as their inclusion in a synthetic route can impart significant conformational restrictions, which are critical for achieving the desired biological activity. nih.gov While specific examples detailing the incorporation of this compound into the total synthesis of a natural product are not extensively documented in publicly available research, the principles of its application can be inferred from the use of similar proline derivatives.

For instance, substituted proline scaffolds are key elements in the synthesis of complex antiviral agents like ledipasvir, a potent inhibitor of the hepatitis C virus NS5A protein. nih.gov The synthesis of such molecules often relies on enantiomerically pure building blocks to construct the final spirocyclic structure. nih.gov this compound, with its defined stereochemistry and reactive double bond, represents a versatile starting material for creating similarly complex and substituted proline derivatives. The double bond can be functionalized in various ways, such as through hydrogenation, epoxidation, or cycloaddition reactions, to introduce new stereocenters and build intricate molecular frameworks.

The table below illustrates the potential synthetic transformations of the dehydroproline ring that are valuable in constructing complex scaffolds.

| Reaction Type | Reagents/Conditions | Resulting Structure | Potential Application in Scaffolds |

| Diastereoselective Hydrogenation | H₂, Chiral Catalyst (e.g., Rh-DuPHOS) | Saturated D-proline derivative | Introduction of specific stereoisomers |

| Epoxidation | m-CPBA, other peroxy acids | 3,4-epoxy-D-proline derivative | Precursor for diols and amino alcohols |

| Diels-Alder Cycloaddition | Diene (e.g., Danishefsky's diene) | Bicyclic proline derivative | Rapid construction of polycyclic systems |

| Michael Addition | Nucleophiles (e.g., organocuprates) | 4-substituted D-proline derivative | Introduction of side chains with stereocontrol |

These transformations highlight the potential of this compound as a strategic component in synthetic pathways aimed at complex and biologically active molecules.

The incorporation of D-amino acids into peptide-based enzyme inhibitors is a well-established strategy to enhance proteolytic stability and, in some cases, improve binding affinity and selectivity. The D-proline chemotype, in particular, is found in several approved or investigational drugs and natural product enzyme inhibitors. chemicalbook.com

Research has shown that 3,4-dehydroproline can act as a potent inhibitor of prolyl hydroxylase, an enzyme crucial for the post-translational modification of collagen. nih.gov The proposed mechanism involves the analog acting as an enzyme-activated suicide inhibitor. nih.gov This potent and selective inhibition at micromolar concentrations underscores the potential of the dehydroproline scaffold in designing targeted enzyme inhibitors.

Furthermore, D-proline derivatives have been specifically designed to selectively inhibit matrix metalloprotease (MMP) enzymes, which are validated targets in cancer drug discovery. chemicalbook.com The conformational rigidity of the pyrrolidine ring is a key factor in achieving selective binding to the enzyme's active site. chemicalbook.com The introduction of the 3,4-double bond in this compound further constrains the ring's conformation, which can be exploited to fine-tune binding interactions with specific enzyme targets. Its structure allows it to mimic natural amino acids while offering enhanced stability, making it a preferred choice for medicinal chemists. chemimpex.com

The table below summarizes findings on proline analogs as enzyme inhibitors.

| Enzyme Target | Inhibitor Scaffold | Key Findings |

| Prolyl Hydroxylase | 3,4-Dehydroproline | Acts as a selective, enzyme-activated suicide inhibitor at micromolar concentrations. nih.gov |

| Matrix Metalloproteases (MMPs) | N-arylsulfonyl D-proline derivatives | The D-proline scaffold is crucial for selective inhibition; relative stereochemistry of substituents is important for binding. chemicalbook.com |

| Histone Deacetylase (HDAC) | D-proline containing natural products (e.g., Trapoxin B) | D-proline is a component of naturally occurring potent antiprotozoal tetrapeptides that inhibit HDAC. chemicalbook.com |

The incorporation of proline and its analogs is a powerful strategy in protein engineering to modulate protein structure, stability, and function. chemimpex.com Proline's unique cyclic structure restricts the polypeptide backbone's conformational flexibility. nih.gov The introduction of a double bond, as in 3,4-dehydroproline, further flattens and constrains the pyrrolidine ring, influencing the local peptide conformation.

Studies on racemic 3,4-dehydro-DL-proline have shown that it can prevent the proper folding of pro-collagen into its stable triple-helical conformation. This demonstrates the profound impact that even subtle changes to the proline ring can have on the tertiary structure of a protein. This property is significant for studying fibrotic processes and tumor growth where excessive collagen deposition is a factor.

In the broader context of protein engineering, the global substitution of natural proline residues with non-canonical analogs allows for the introduction of new chemical functionalities while maintaining conformational constraints. nih.gov The use of D-amino acids, such as D-proline, can induce specific turns or disrupt secondary structures like α-helices and β-sheets, providing a tool to probe protein folding and stability. chemimpex.com While the specific use of this compound in recombinant protein expression is not widely reported, its potential lies in its ability to confer even greater conformational rigidity than D-proline itself. This could be used to stabilize specific protein folds, investigate the kinetics of protein folding, or create novel protein-based materials with tailored properties. chemimpex.comresearchgate.net

| Proline Analog | Effect on Protein Structure/Function | Reference |

| 3,4-Dehydro-DL-proline | Prevents the folding of pro-collagen into a stable triple helix. | |

| General D-proline Analogs | Can be used to modify proteins to study folding and interactions; can induce specific turns and disrupt secondary structures. | chemimpex.com |

| General Proline Analogs | Used in protein engineering to enhance thermodynamic stability and investigate folding kinetics. | researchgate.net |

Conformational Analysis and Structural Impact of N Boc 3,4 Dehydro D Proline Residues

Pyrrolidine (B122466) Ring Pucker Analysis

The conformation of the five-membered pyrrolidine ring in proline and its derivatives is not planar but exists in puckered forms, typically described as endo and exo puckers. However, the introduction of a C3-C4 double bond in 3,4-dehydroproline significantly alters this landscape.

Characterization of Ring Flattening and Puckering Amplitude

Theoretical and experimental studies have consistently shown that the C3-C4 double bond in 3,4-dehydroproline derivatives leads to a pronounced flattening of the pyrrolidine ring. d-nb.infobeilstein-journals.orgnih.gov This is a direct consequence of the sp2 hybridization of the C3 and C4 carbons, which favors a more planar geometry.

Computational analyses of N-acetyl-L-3,4-dehydroproline-N'-methylamide (Ac-Dhp-NHMe) have revealed a very low puckering amplitude, calculated to be between 0.01 and 0.07 Å. nih.gov This indicates a significantly less puckered ring compared to its saturated counterpart, proline. nih.gov X-ray crystallography studies of various 3,4-dehydroproline derivatives have confirmed this 'flattening' of the ring in the solid state. d-nb.infonih.gov For instance, crystal structures of Ac-Dhp-OMe and related compounds exhibit reasonably flat pyrroline (B1223166) rings. d-nb.info

Effects of the C3-C4 Double Bond on Pyrroline Ring Conformation

In comparison to the proline dipeptide, the Cβ-Cγ bond in the 3,4-dehydroproline dipeptide is shorter by approximately 0.2 Å, and the Cα-Cβ-Cγ and Cβ-Cγ-Cδ bond angles are wider by about 8 degrees. nih.gov These geometric changes are direct results of the double bond's presence. The flattened ring structure of 3,4-dehydroproline has been described as 'unpuckered' in contrast to the distinct puckered conformations of proline. d-nb.infobeilstein-journals.orgnih.gov

Influence of Substituents (e.g., Fluorine) on Ring Pucker Preferences

Substituents on the pyrrolidine ring can significantly influence its puckering preferences. While the focus here is on N-Boc-3,4-dehydro-D-proline, insights can be gained from studies on related substituted prolines. In saturated proline rings, electronegative substituents like fluorine at the 4-position strongly affect the ring pucker due to stereoelectronic effects, such as the gauche effect. rsc.orgnih.govraineslab.com For instance, a trans-4-fluoroproline (B7722503) favors an exo pucker, while a cis-4-fluoroproline prefers an endo conformation. nih.gov

In the context of 3,4-dehydroproline, the introduction of a substituent like a trifluoromethyl group at the 4-position (4-trifluoromethyl-3,4-dehydroproline) still results in a relatively flat pyrroline ring, as observed in its crystal structure. d-nb.infonih.gov This suggests that the powerful flattening effect of the double bond can dominate over the puckering-inducing effects of certain substituents. However, the electronic nature of substituents can still exert an influence. Both the 3,4-double bond and a 4-CF3 group have been shown to have electron-withdrawing effects on the ring system. d-nb.infobeilstein-journals.org The double bond has a more pronounced effect on the carboxyl group's electrophilicity, while a 4-CF3 group more strongly affects the amino group. d-nb.infobeilstein-journals.org

Amide Cis/Trans Isomerism of the Pyrrolidine Ring

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with a relatively low energy barrier between the two, a feature crucial for protein folding and function. The introduction of the 3,4-double bond in dehydroproline impacts this equilibrium.

Equilibrium Constants and Rotational Barriers for N-acyl-Dehydroproline Amide Bonds

Studies on N-acetylated methyl esters of proline analogues have provided valuable data on the cis/trans equilibrium. For N-acetyl-3,4-dehydroproline methyl ester (Ac-Dhp-OMe), the equilibrium constant (Ks-trans/s-cis) was determined to be 5.45 ± 0.09 in D2O at 296 K. d-nb.info In terms of free energy, the 3,4-double bond was found to slightly increase the relative stability of the s-trans conformer by 0.2–0.3 kJ/mol compared to the saturated proline analogue. d-nb.info

Interestingly, the presence of the 3,4-double bond has been found to increase the rotational barrier of the amide bond. d-nb.infobeilstein-journals.orgnih.gov This increase is thought to be due to a repulsive interaction between the lone pairs of the amide oxygen and the π-electrons of the double bond in the transition state of the rotation. d-nb.infobeilstein-journals.org This suggests that 3,4-dehydroproline could act as a "structural freezer" in polypeptide chains, kinetically stabilizing a particular amide conformation. beilstein-journals.org

| Compound | Ks-trans/s-cis | ΔG (kJ/mol) |

|---|---|---|

| N-acetyl-proline-OMe | 4.97 ± 0.07 | - |

| N-acetyl-3,4-dehydroproline-OMe | 5.45 ± 0.09 | -0.2 to -0.3 |

| N-acetyl-4-trifluoromethylproline-OMe | 4.31 ± 0.05 | +0.3 |

| N-acetyl-4-trifluoromethyl-3,4-dehydroproline-OMe | 4.82 ± 0.03 | - |

Solvent Effects on Conformational Preferences and Isomerization Kinetics

The surrounding solvent environment plays a crucial role in the conformational preferences of proline derivatives. For the N-acetyl-L-3,4-dehydroproline dipeptide model, increasing solvent polarity from the gas phase to chloroform (B151607) and then to water leads to a preference for polyproline-like conformations. nih.gov Concurrently, the stability of conformations involving a C7 intramolecular hydrogen bond decreases with increasing solvent polarity. nih.gov

The barrier to cis-trans isomerization of the Ac-Dhp peptide bond also increases with the polarity of the solvent. nih.gov This trend is similar to that observed for the standard prolyl peptide bond. In aqueous solution, the isomerization is predicted to proceed through a clockwise rotation. nih.gov

| Compound | ΔG‡trans→cis (kJ/mol) | ΔG‡cis→trans (kJ/mol) |

|---|---|---|

| N-acetyl-proline-OMe | 86.3 ± 0.1 | 82.0 ± 0.1 |

| N-acetyl-3,4-dehydroproline-OMe | 88.4 ± 0.1 | 83.9 ± 0.1 |

| N-acetyl-4-trifluoromethylproline-OMe | 84.7 ± 0.1 | 80.7 ± 0.1 |

| N-acetyl-4-trifluoromethyl-3,4-dehydroproline-OMe | 88.0 ± 0.1 | 83.9 ± 0.1 |

Impact on Peptide Backbone Dihedral Angles and Secondary Structures

The structural rigidity of the 3,4-dehydroproline (Dhp) ring system profoundly influences the local and global conformation of peptides. The introduction of the Cγ-Cδ double bond renders the five-membered ring substantially flatter than the puckered conformations (Cγ-endo and Cγ-exo) typically observed for proline. beilstein-journals.orgd-nb.info This planarity directly impacts the allowable range for the backbone dihedral angles (φ and ψ), thereby guiding the peptide into specific secondary structures.

The defining structural feature of a 3,4-dehydroproline residue is the near-planar conformation of its pyrrolidine ring, a direct consequence of the sp² hybridization of the Cγ and Cδ atoms. beilstein-journals.orgd-nb.info This "unpuckered" nature significantly restricts the endocyclic torsion angles of the ring, which in turn limits the accessible values for the crucial backbone dihedral angle phi (φ). d-nb.info Studies on acetylated methyl esters of 3,4-dehydroproline have shown that the φ angle is constrained to values typical for proline residues, such as -67° to -69°. d-nb.info This restriction reduces the conformational freedom of the peptide backbone at the site of incorporation, making 3,4-dehydroproline a potent tool for locking a peptide into a more defined three-dimensional structure. chemimpex.com This is in contrast to the more flexible puckered rings of standard proline, which can switch between endo and exo forms. raineslab.com

The conformational constraints imposed by dehydroproline residues make them powerful inducers of turn structures, particularly β-turns and the incipient turns of a 3₁₀-helix. nih.govmdpi.com A β-turn is a secondary structure motif involving four amino acid residues (i, i+1, i+2, i+3) that reverses the direction of the polypeptide chain. The placement of a D-amino acid, such as this compound, at the i+1 or i+2 position is known to stabilize specific types of β-turns.

For instance, studies on cyclic enkephalin analogues have demonstrated that incorporating a D-proline residue at the third position (i+2) of a four-residue turn sequence leads to a stable type II' β-turn. nih.gov This turn is characterized by specific dihedral angles for the i+1 and i+2 residues. Given that this compound shares the D-configuration and the rigidifying properties of D-proline, it is a strong candidate for inducing and stabilizing such turns. Similarly, α,β-dehydroamino acids are known to promote the formation of β-turns or 3₁₀ helices, with the specific outcome often depending on their position within the peptide sequence. nih.gov The stabilization arises from the fixed dihedral angles that orient the peptide backbone into a folded conformation, often facilitated by an intramolecular hydrogen bond between the carbonyl oxygen of the ith residue and the amide proton of the (i+3)th residue. nih.gov

Table 1: Typical Dihedral Angles for Proline in β-Turns. The D-configuration of this compound makes it suitable for stabilizing mirror-image turns like Type I' and Type II'.

Peptides rich in proline can adopt a unique helical structure known as a polyproline helix, which exists in two forms: polyproline I (PPI, with all cis amide bonds) and polyproline II (PPII, with all trans amide bonds). The PPII helix is a left-handed helix that is a key structural motif in collagen and is involved in numerous protein-protein interactions. The conformational properties of 3,4-dehydroproline, particularly its flattened ring, are compatible with a collagen-like conformation. researchgate.net While L-proline residues favor the formation of right-handed helices, the incorporation of D-proline residues can disrupt these structures or induce left-handed helices. nih.govfrontiersin.org Therefore, peptides containing this compound may exhibit a preference for left-handed PPII-like conformations, a feature that can be exploited in the design of collagen mimetics or other structured peptides.

Spectroscopic and Computational Methodologies for Conformational Studies

The precise structural impact of incorporating this compound into a peptide is elucidated through a combination of spectroscopic techniques for solution-state analysis and crystallographic methods for solid-state structures.

NMR spectroscopy is the most powerful tool for investigating the three-dimensional structure of peptides in solution. For peptides containing dehydroproline residues, several NMR techniques are employed. One-dimensional ¹H NMR provides initial evidence of a well-defined structure through the dispersion of amide proton signals. nih.gov

Two-dimensional NMR experiments are crucial for detailed analysis:

COSY (Correlation Spectroscopy) is used to identify spin-spin coupled protons within each amino acid residue.

TOCSY (Total Correlation Spectroscopy) extends these correlations throughout an entire residue's spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for determining spatial proximity between protons. nih.govnih.gov The observation of specific inter-residue NOEs, such as between an alpha-proton (CαH) of one residue and the amide proton (NH) of the next (dαN), or between adjacent amide protons (dNN), provides distance constraints that are used to define the peptide's backbone conformation. nih.gov For turn structures, a key indicator is an NOE between the NH of residue i+2 and the NH of residue i+3, or between the CαH of residue i+1 and the NH of residue i+3. nih.gov

Furthermore, NMR is used to study the cis/trans isomerization of the peptide bond preceding the dehydroproline residue, with Exchange Spectroscopy (EXSY) experiments providing data on the rates and activation barriers of this rotation. beilstein-journals.org

X-ray crystallography provides an atomic-resolution view of the peptide's conformation in the solid state. This technique has been instrumental in confirming the structural features of dehydroproline-containing molecules. Crystallographic studies of simple 3,4-dehydroproline derivatives have experimentally verified the planarity of the pyrroline ring, which was initially suggested by theoretical calculations. beilstein-journals.orgd-nb.info

When applied to peptides, X-ray crystallography yields precise values for all backbone and side-chain dihedral angles (φ, ψ, ω, χ), as well as bond lengths and angles. nih.gov This data provides unambiguous evidence for the presence of secondary structures like β-turns or helices and reveals the specific intramolecular hydrogen bonding patterns that stabilize these folds. nih.gov For example, the crystal structure of a Boc-protected tetrapeptide containing a dehydro-phenylalanine residue clearly showed a hydrogen-bond-stabilized β-turn with the dehydroamino acid and a proline residue occupying the corner positions of the turn. nih.gov Such analyses are essential for validating and refining the structural models derived from solution-state NMR studies.

Table 2: Example Solid-State Conformational Data from X-ray Crystallography for Peptides Containing Proline Analogs. This data illustrates the precise structural information obtainable from crystallography.

Molecular Dynamics Simulations and Quantum Chemical Calculations

The unique structural properties of this compound are significantly influenced by the presence of the C³-C⁴ double bond within the pyrrolidine ring. The conformational landscape of this and related dehydroproline derivatives has been extensively investigated using computational methods, including molecular dynamics (MD) simulations and quantum chemical calculations. These theoretical studies provide critical insights into the molecule's preferred geometry, energy barriers, and the structural impact it imparts on larger peptide structures.

Theoretical analyses have been crucial in parameterizing the basic physicochemical features of the 3,4-dehydroproline (Dhp) ring system. beilstein-journals.orgd-nb.infonih.gov Early computational work on model peptides, such as N-acetyl-3,4-dehydroproline-N'-methylamide (Ac-Dhp-NHMe), predicted that the introduction of the double bond forces the five-membered ring into a significantly more planar or "flattened" conformation compared to the distinct endo and exo puckers characteristic of standard proline. beilstein-journals.orgd-nb.infonih.gov This "unpuckered" nature is a defining feature of the dehydroproline residue. These computational predictions have been subsequently corroborated by experimental data, including X-ray crystallography, which shows reasonably flat pyrroline rings in dehydroproline-containing compounds. beilstein-journals.orgd-nb.infonih.gov

Quantum chemical calculations have also been employed to explore the energetics of the cis-trans amide bond isomerization, a key conformational feature of proline residues. For N-acetylated dehydroproline methyl ester models, the 3,4-double bond was found to slightly increase the relative stability of the s-trans conformer. beilstein-journals.orgd-nb.info More significantly, theoretical studies suggest that the double bond increases the rotational energy barrier for isomerization between the trans and cis states, effectively making the amide bond more rigid. beilstein-journals.orgnih.gov This has led to the characterization of 3,4-dehydroproline as a potential "structural freezer" in polypeptide chains. nih.gov

Detailed research findings from these computational and experimental studies on related model compounds are summarized in the tables below. While the specific values pertain to the cited models, the principles of ring flattening and altered isomerization barriers are directly applicable to the this compound residue.

| Parameter | Value | Significance |

|---|---|---|

| Ks-trans/s-cis | 5.45 ± 0.09 | Indicates a preference for the trans amide bond conformation. d-nb.info |

| ΔG (trans vs. cis) | -0.2 to -0.3 kJ/mol | Shows a slight increase in the thermodynamic stability of the trans conformer compared to the saturated proline analogue. d-nb.info |

| Rotational Barrier Increase | ~2.7 kJ/mol | The energy required for cis-trans isomerization is higher than for proline, suggesting slower conversion rates. beilstein-journals.org |

| Compound | Torsion Angle | Value | Associated Conformation |

|---|---|---|---|

| t-Butoxycarbonyl-L-3,4-dehydroproline amide | φ (phi) | Values corresponding to a collagen-like structure | Demonstrates a preference for an extended backbone conformation, unlike the α-helical preference of some proline amides. nih.gov |

| ψ (psi) | |||

| rac-Boc-TfmDhp | Ring Conformation | Reasonably flat | Confirms the ring-flattening effect of the double bond even with a bulky Boc group and CF₃ substituent. beilstein-journals.orgd-nb.info |

Future Directions and Emerging Research Avenues for N Boc 3,4 Dehydro D Proline

Development of Novel Highly Stereoselective and Efficient Synthetic Routes

Furthermore, investigations into novel catalytic systems are expected to yield more direct and atom-economical syntheses. This includes the exploration of new organocatalysts and transition-metal catalysts for asymmetric transformations that can introduce the double bond with high stereocontrol. acs.org For instance, processes involving highly regioselective phenylselenoxide elimination have shown promise in creating the olefinic function with high enantiomeric purity. cdnsciencepub.com

Exploration of Advanced Chemical Transformations and Functionalizations

The double bond in the pyrrolidine (B122466) ring of N-Boc-3,4-dehydro-D-proline offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of proline analogs. Future research will likely focus on exploiting this reactivity to create novel derivatives with tailored properties.

Key areas of exploration include:

Fluorination: The introduction of fluorine atoms can significantly alter the conformational preferences and electronic properties of the proline ring. acs.org Research into stereoselective di- and mono-fluorination reactions, potentially using reagents like morpholinosulfur trifluoride, is an active area. acs.orgnih.gov Such fluorinated prolines are valuable tools in medicinal chemistry and structural biochemistry. acs.orgresearchgate.net

Epoxidation and Ring-Opening Reactions: The double bond can be epoxidized, and subsequent ring-opening reactions can introduce a variety of functional groups with high stereocontrol. acs.org This strategy provides access to a wide array of substituted proline derivatives.

Hydroxylation: Enzymatic hydroxylation presents a green and highly selective method for introducing hydroxyl groups. mdpi.com The use of proline hydroxylases could lead to the synthesis of various hydroxyproline (B1673980) derivatives from this compound. mdpi.com

[3+2] Cycloadditions: The double bond can participate in cycloaddition reactions to construct complex bicyclic and spirocyclic scaffolds, which are of interest in drug discovery.

The development of these transformations will expand the chemical space accessible from this compound, providing a platform for the synthesis of novel bioactive molecules and materials.

Expansion of Applications in Peptide-Based Drug Discovery and Engineering

This compound is a valuable building block in peptide synthesis, where the introduction of the dehydroproline residue can significantly influence the conformational properties and biological activity of peptides. chemimpex.com The flattened ring structure of dehydroproline can alter the cis/trans isomerization of the peptidyl-prolyl bond, a key factor in protein folding and function. d-nb.infobeilstein-journals.org

Future applications in this area will likely focus on:

Modulating Peptide Conformation: By incorporating this compound, researchers can design peptides with specific secondary structures, such as β-turns or altered helical properties. This conformational constraint can lead to improved binding affinity and selectivity for biological targets. cymitquimica.com

Enhancing Proteolytic Stability: The non-natural amino acid can increase the resistance of peptides to enzymatic degradation, a crucial aspect for the development of peptide-based therapeutics.

Development of Novel Peptidomimetics: The unique structural features of dehydroproline can be used to design peptidomimetics with enhanced pharmacological properties. sigmaaldrich.com This includes the synthesis of cyclic peptides and other constrained analogs with potential applications as enzyme inhibitors or receptor modulators. chemimpex.com

Table 1: Impact of Dehydroproline on Peptide Properties

| Property | Effect of Dehydroproline Incorporation | Reference |

| Conformational Rigidity | Increased rigidity due to the double bond. | cymitquimica.com |

| Cis/Trans Isomerization | Alters the equilibrium and kinetics of prolyl bond isomerization. | d-nb.infobeilstein-journals.org |

| Biological Activity | Can enhance or modify the biological activity of the parent peptide. | chemimpex.com |

| Proteolytic Stability | Can increase resistance to degradation by proteases. | nih.gov |

Integration into Supramolecular Chemistry and Materials Science

The rigid and well-defined structure of the dehydroproline ring makes this compound an attractive component for the construction of ordered supramolecular assemblies and advanced materials.

Emerging research in this domain includes:

Self-Assembling Peptides: Peptides containing dehydroproline can be designed to self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, and hydrogels. mdpi.com These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for catalysis.

Chiral Recognition: The inherent chirality of this compound can be exploited in the design of chiral selectors for enantioselective separations and as components of chiral sensors. researchgate.net For instance, rotaxanes incorporating proline derivatives have been used for the recognition of chiral anions. researchgate.net

Molecular Scaffolds: The constrained conformation of the dehydroproline ring can be used to create rigid molecular scaffolds for the precise positioning of functional groups in space. This is valuable for the development of artificial receptors and catalysts.

Computational and Bioinformatic Approaches for Rational Design of this compound Containing Constructs

Computational modeling and bioinformatics are becoming increasingly important tools for predicting the properties of molecules and guiding experimental design. For this compound, these approaches can accelerate research in several ways:

Predicting Binding Affinities: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity of dehydroproline-containing peptides to their biological targets. This can help to prioritize candidates for synthesis and experimental testing.

De Novo Design: Computational algorithms can be used to design novel peptide sequences containing dehydroproline with desired structural and functional properties. byu.edu This includes the design of enzyme inhibitors, protein-protein interaction modulators, and self-assembling materials.

The integration of computational and experimental approaches will be essential for fully realizing the potential of this compound in various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Boc-3,4-dehydro-D-proline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The most efficient method reported is a continuous flow reactor system, which reduces reaction time and improves regioselectivity compared to batch methods. For example, a flow reactor process using catalytic hydrogenation under controlled pressure and temperature achieves high yields of the methyl ester derivative . Key parameters include residence time (optimized at 30–60 minutes) and solvent selection (e.g., methanol or DCM). Traditional batch synthesis may require longer reaction times and additional purification steps, such as column chromatography, to achieve comparable purity (>97% by HPLC) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : The dehydroproline ring’s unsaturated bond (C3–C4) produces distinct -NMR signals at δ 5.8–6.2 ppm (doublet of doublets) and -NMR signals at ~125–135 ppm. The Boc group’s tert-butyl protons appear as a singlet at δ 1.4 ppm .

- X-ray Crystallography : Used to confirm stereochemistry and ring puckering. The D-configuration introduces specific torsional angles (e.g., C2–N1–C5–C4) that differ from the L-enantiomer.

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 214.23 (CHNO) .

Q. How does storage temperature (0–6°C) affect the stability of this compound, and what degradation products form under suboptimal conditions?

- Methodological Answer : Storage at 0–6°C prevents Boc-group cleavage and oxidation of the dehydroproline ring. At room temperature, degradation via hydrolysis generates 3,4-dehydro-D-proline and tert-butanol. Accelerated stability studies (40°C/75% RH for 4 weeks) show ~15% degradation, identified via HPLC-MS as cyclic imine byproducts .

Advanced Research Questions

Q. How can continuous flow reactor systems optimize the synthesis of this compound derivatives compared to batch methods?

- Methodological Answer : Flow systems enable precise control over reaction parameters (e.g., pressure, temperature gradients), reducing side reactions like epimerization. For example, a flow reactor achieves 85% yield of N-Boc-3,4-dehydro-L-proline methyl ester in 45 minutes, whereas batch methods require 6–8 hours for 70% yield . A comparative table summarizes key metrics:

| Parameter | Flow Reactor | Batch Method |

|---|---|---|

| Reaction Time | 30–60 minutes | 6–8 hours |

| Yield | 80–85% | 65–70% |

| Purity (HPLC) | >97% | 90–95% |

| Scalability | Linear scale-up | Limited by mixing |

Q. What strategies resolve contradictions in spectroscopic data for this compound, especially regarding stereochemical assignments?

- Methodological Answer : Discrepancies in NOESY or - coupling constants (e.g., ) often arise from conformational flexibility in the dehydroproline ring. To resolve these:

- Perform variable-temperature NMR to identify dynamic equilibria between boat and chair conformers.

- Use DFT calculations (e.g., B3LYP/6-31G*) to predict -NMR chemical shifts and compare with experimental data .

Q. How does the dehydroproline ring influence conformational flexibility in peptide synthesis?

- Methodological Answer : The unsaturated C3–C4 bond restricts ring puckering, favoring a half-chair conformation. This rigidity enhances peptide backbone pre-organization, as shown in MD simulations of proline-rich sequences. Comparative studies with saturated proline analogs reveal a 30% reduction in α-helix propensity but increased β-turn stabilization .

Q. What computational models predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Nucleophilic Reactivity : Fukui indices (calculated via DFT) indicate higher electrophilicity at C4 due to electron withdrawal by the Boc group.

- Electrophilic Reactivity : The dehydroproline ring’s π-system participates in Diels-Alder reactions, with transition-state energies ~15 kcal/mol lower than saturated proline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.